molecular formula C12H16BrNO3 B8116548 Benzyl (2-(2-bromoethoxy)ethyl)carbamate

Benzyl (2-(2-bromoethoxy)ethyl)carbamate

Cat. No.: B8116548
M. Wt: 302.16 g/mol
InChI Key: JGVIOYRJGYAMPF-UHFFFAOYSA-N
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Description

Benzyl (2-(2-bromoethoxy)ethyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an ethylamine backbone with a bromoethoxy substituent. Its molecular formula is C₁₂H₁₆BrNO₃, and it has a molecular weight of 302.17 g/mol.

Properties

IUPAC Name

benzyl N-[2-(2-bromoethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIOYRJGYAMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation-Carbamation Approach

This method involves synthesizing the 2-(2-bromoethoxy)ethylamine intermediate followed by carbamate formation.

Synthesis of 2-(2-Bromoethoxy)ethylamine

A plausible route begins with the alkylation of ethanolamine using 1,2-dibromoethane. For example:

  • Alkylation : Ethanolamine reacts with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃) to yield 2-(2-bromoethoxy)ethylamine.

  • Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Carbamate Formation

The amine intermediate is treated with benzyl chloroformate under controlled conditions:

  • Reaction : 2-(2-Bromoethoxy)ethylamine reacts with Cbz-Cl in dichloromethane (DCM) at 0–5°C, with triethylamine as a base to scavenge HCl.

  • Isolation : The crude product is washed with aqueous HCl, sodium bicarbonate, and brine before drying (Na₂SO₄) and solvent evaporation.

Representative Data :

ParameterValue/ConditionSource
Yield (alkylation step)57–88.7% (varies with base/solvent)
Reaction Temperature23–40°C
Purification MethodSilica gel chromatography

One-Pot Thiocyanation-Alkylation Strategy

Adapted from benzimidazole carbamate syntheses, this method leverages thiocyanation and alkylation in a single reactor:

  • Thiocyanation : A nitroaniline derivative is treated with ammonium thiocyanate and bromine in methanol to form a thiocyano intermediate.

  • Alkylation : The intermediate reacts with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., methyl tributyl ammonium chloride) and NaCN to install the bromoethoxy group.

  • Reduction and Carbamation : The nitro group is reduced to an amine using sodium sulfide, followed by carbamate formation with benzyl chloroformate.

Advantages :

  • Higher atom economy due to in situ intermediate generation.

  • Compatibility with brominated alkylating agents.

Limitations :

  • Requires strict inert atmospheres to prevent oxidation.

  • Multi-step purification increases complexity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Carbamate C=O stretches appear at 1,690–1,710 cm⁻¹, while N-H stretches are observed at 3,300–3,450 cm⁻¹.

  • NMR : The benzyl group’s aromatic protons resonate at δ 7.3–7.4 ppm (multiplet), and the bromoethoxy chain’s CH₂Br signal appears at δ 3.4–3.6 ppm.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve the product from unreacted amine or chloroformate.

  • TLC : Rf values of 0.73–0.76 in benzene:ethyl acetate (4:1) systems indicate product homogeneity.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesDrawbacks
Stepwise Alkylation57–88.7>95Simplicity, scalableMultiple purification steps
One-Pot Thiocyanation58–7390–97Integrated steps, cost-effectiveSensitive to oxygen, specialized setup

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(2-bromoethoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of benzyl alcohol and 2-(2-bromoethoxy)ethanol.

    Reduction: Formation of benzyl alcohol and 2-(2-bromoethoxy)ethanol.

Scientific Research Applications

Organic Chemistry

Benzyl (2-(2-bromoethoxy)ethyl)carbamate serves as a building block in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows chemists to create a variety of derivatives that can be used in further chemical research and development.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent , particularly in targeting the central nervous system. Its structural features may influence biological activity, making it a candidate for developing new drugs aimed at specific molecular targets.

Research indicates that this compound may inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This property necessitates careful consideration when used alongside other medications, as it can affect pharmacokinetics .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Synthesis of Antimicrobial Agents : Research has demonstrated its utility in synthesizing compounds with antimicrobial properties, indicating potential applications in drug development against resistant strains of bacteria.
  • Polymer Chemistry : The compound is also being investigated for its role as a building block in polymer synthesis, contributing to materials science advancements.
  • Enzyme Interaction Studies : Investigations into its interaction with various enzymes have revealed insights into how its brominated structure influences enzyme activity, suggesting further studies are needed to fully understand these mechanisms .

Mechanism of Action

The mechanism of action of Benzyl (2-(2-bromoethoxy)ethyl)carbamate involves its hydrolysis to release benzyl alcohol and 2-(2-bromoethoxy)ethanol. These products can further undergo metabolic transformations to exert their effects. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Benzyl (2-bromoethyl)carbamate

  • Molecular Formula: C₁₀H₁₂BrNO₂
  • Molecular Weight : 258.12 g/mol
  • Key Differences : Lacks the ethoxy bridge, featuring a direct 2-bromoethyl substituent.
  • Reactivity/Applications : The shorter chain and bromoethyl group make it a versatile cross-linking reagent in peptide synthesis. Its bromine atom facilitates nucleophilic substitution reactions, enabling conjugation with thiols or amines in drug design .

Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate

  • Molecular Formula: C₁₄H₂₁NO₅
  • Molecular Weight : 283.32 g/mol
  • Key Differences : Replaces the bromine with a hydroxyethoxy group.
  • Reactivity/Applications : The hydroxyl group enhances hydrophilicity, making it suitable for conjugation in aqueous environments. However, the absence of bromine limits its utility in alkylation reactions, shifting its use toward hydrophilic drug delivery systems .

Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate

  • Molecular Formula: C₁₆H₂₅NO₆
  • Molecular Weight : 327.37 g/mol
  • Key Differences : Features an extended tetra-ethoxy chain with a terminal hydroxyl group.
  • Reactivity/Applications : The longer ethoxy chain increases solubility in polar solvents, favoring applications in polymer chemistry and sustained-release formulations. Its lack of bromine reduces reactivity but improves biocompatibility .

Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate

  • Molecular Formula : C₁₃H₁₇N₃O₃
  • Molecular Weight : 275.29 g/mol
  • Key Differences: Incorporates a hydroxyimino-dimethyl group, introducing chelating properties.
  • Reactivity/Applications: The hydroxyimino moiety enables coordination with metal ions, making it useful in catalytic systems or metalloenzyme inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight Key Applications
Benzyl (2-(2-bromoethoxy)ethyl)carbamate C₁₂H₁₆BrNO₃ 2-(2-bromoethoxy)ethyl 302.17 Alkylating agent, drug intermediates
Benzyl (2-bromoethyl)carbamate C₁₀H₁₂BrNO₂ 2-bromoethyl 258.12 Peptide cross-linking
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 283.32 Hydrophilic drug carriers
Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate C₁₆H₂₅NO₆ Extended ethoxy chain 327.37 Polymer chemistry
Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate C₁₃H₁₇N₃O₃ Hydroxyimino-dimethyl 275.29 Metal chelation

Biological Activity

Benzyl (2-(2-bromoethoxy)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrNO3C_{11}H_{16}BrNO_3, and it features a benzyl group, a bromoethoxy moiety, and a carbamate functional group. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

Property Value
Molecular Weight268.16 g/mol
Functional GroupsCarbamate, Bromo
ToxicityModerate; harmful if swallowed; skin irritant

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The bromoethoxy moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown varying degrees of activity against several bacterial strains. For example:

  • Inhibition Zones : The compound demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm compared to standard drugs .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 1 × 10^-6 to 1 × 10^-5 mg/mL, indicating potent antibacterial activity .

Anticancer Activity

This compound has also shown promise in anticancer research:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.69 to 22 mM.
  • Mechanism : The anticancer activity may be attributed to the compound's ability to induce reactive oxygen species (ROS), which can lead to endoplasmic reticulum stress and subsequent apoptosis in cancer cells.

Study on Anticancer Properties

In a study published by MDPI, researchers synthesized various derivatives of benzyl carbamates, including this compound. These derivatives were screened for their cytotoxic effects on cancer cell lines. The results indicated that the brominated structure significantly enhanced the compounds' cytotoxicity compared to non-brominated analogs .

Study on Enzyme Inhibition

Another study focused on the inhibitory effects of benzene-based carbamates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound exhibited promising inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What safety protocols are recommended for handling Benzyl (2-(2-bromoethoxy)ethyl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Ensure proper airflow in storage areas .
  • Spill Management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of as hazardous waste. Avoid environmental release .
  • First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical attention for persistent symptoms .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

  • Stepwise Alkylation: React 2-(2-bromoethoxy)ethylamine with benzyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor via TLC (ethyl acetate/hexane 1:3) .
  • Purification: Use column chromatography (silica gel, gradient elution with DCM/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .
  • Alternative Routes: Employ benzyl trichloroacetimidate for carbamate formation, which avoids racemization and is compatible with diverse functional groups .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify protons (e.g., benzyl CH2 at δ ~4.5 ppm) and carbamate carbonyl (δ ~155 ppm). Compare with reference spectra .
  • Mass Spectrometry (MS): Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 316.1) .
  • FT-IR: Detect carbamate C=O stretch (~1700 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Methodological Answer:

  • Receptor-Independent SAR: Perform quantitative SAR (QSAR) modeling using descriptors like logP, steric parameters, and electronic effects. Validate with in vitro assays (e.g., cholinesterase inhibition) .
  • Receptor-Dependent SAR: Conduct molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes. Compare with crystallographic data from SHELX-refined structures .
  • Functional Group Variation: Synthesize analogs with modified bromoethoxy chains or substituted benzyl groups. Test inhibitory potency (IC50) and selectivity indices .

Q. How can contradictory data in inhibition potency across assays be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, cholinesterase assays should use Ellman’s method with DTNB .
  • Control Experiments: Include reference inhibitors (e.g., galanthamine) to validate assay conditions. Replicate results across independent labs .
  • Data Triangulation: Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. fluorometric activity assays) .

Q. What strategies integrate computational modeling with experimental data to predict novel reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for carbamate hydrolysis or alkylation reactions. Compare with experimental kinetic data .
  • Molecular Dynamics (MD): Simulate solvent effects on reactivity in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
  • Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict yields for untested synthetic pathways .

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